![molecular formula C7H5N5 B13960846 4H-Pyrazolo[4,5,1-de]pteridine CAS No. 871117-98-5](/img/structure/B13960846.png)
4H-Pyrazolo[4,5,1-de]pteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,5,1-de]pteridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pteridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,5,1-de]pteridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazole with a dicarbonyl compound can lead to the formation of the pyrazolopyridine core . The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,5,1-de]pteridine often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[4,5,1-de]pteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pteridine rings, often using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pteridine rings.
Applications De Recherche Scientifique
1H-Pyrazolo[4,5,1-de]pteridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,5,1-de]pteridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,5,1-de]pteridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, known for its biological activity and synthetic versatility.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with different fusion patterns, leading to distinct chemical properties and applications.
Uniqueness: 1H-Pyrazolo[4,5,1-de]pteridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
871117-98-5 |
|---|---|
Formule moléculaire |
C7H5N5 |
Poids moléculaire |
159.15 g/mol |
Nom IUPAC |
1,2,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-12-6-5(3-11-12)9-4-10-7(6)8-1/h1-4H,(H,8,9,10) |
Clé InChI |
IDXDPWWIBCFXMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C3=C(C=N2)NC=NC3=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


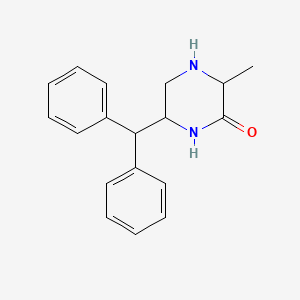
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
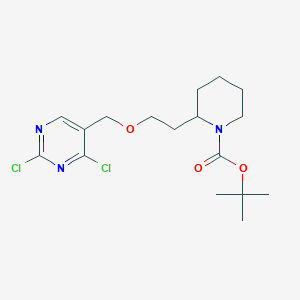
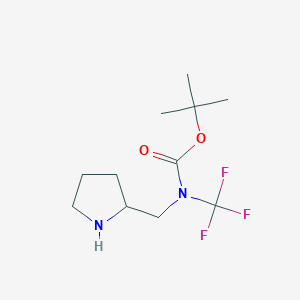
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
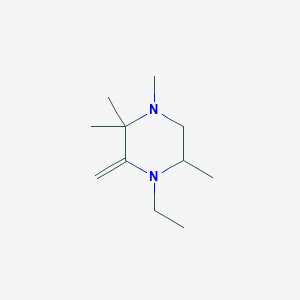
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
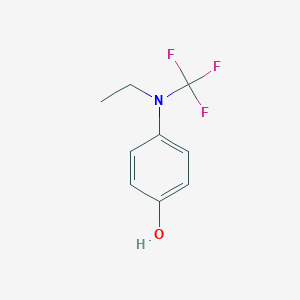
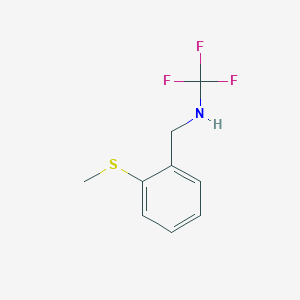

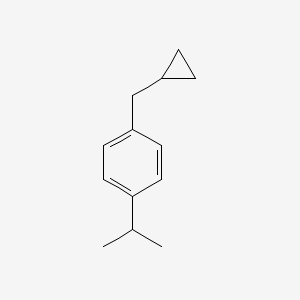
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)


